molecular formula C42H58FeP2 B12304071 Ferrocene,1-[(1R)-1-(dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-

Ferrocene,1-[(1R)-1-(dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-

Cat. No.: B12304071
M. Wt: 680.7 g/mol
InChI Key: XCYQNAZWLZVVKY-UHFFFAOYSA-N
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Description

Ferrocene,1-[(1R)-1-(dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)- is a chiral organometallic compound that features a ferrocene backbone with phosphine ligands. This compound is known for its applications in asymmetric catalysis and its unique structural properties, which make it a valuable ligand in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

A general synthetic method involves reacting [racemic-(dicyclohexylphosphino)ferrocenyl]boronate with 2-bromodiphenylphosphinobenzene in the presence of a base in a sodium acetate system to produce ®-(-)-1-[®-2-(2’-diphenylphosphinophenyl) ferrocene] ethyldicyclohexylphosphine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the iron center.

    Reduction: Reduction reactions can also occur, often targeting the phosphine ligands.

    Substitution: The compound can participate in substitution reactions, particularly at the phosphine ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halides or other nucleophiles under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) species, while reduction can produce various phosphine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions. Its chiral nature allows for the production of optically active compounds, which are crucial in the synthesis of pharmaceuticals and fine chemicals .

Biology

While its direct applications in biology are limited, the compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine

In medicine, the compound’s derivatives are explored for their potential use in drug development, particularly in the design of metal-based drugs and diagnostic agents.

Industry

In the industry, this compound is used in the development of advanced materials and catalysts, contributing to processes such as polymerization and hydrogenation .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its role as a ligand in catalytic processes. The phosphine ligands coordinate with metal centers, facilitating various catalytic cycles. The ferrocene backbone provides stability and electronic properties that enhance the compound’s effectiveness in these reactions .

Comparison with Similar Compounds

Similar Compounds

    Ferrocene: The parent compound, ferrocene, lacks the phosphine ligands but shares the ferrocene backbone.

    1,1’-Bis(diphenylphosphino)ferrocene (dppf): A similar compound with two diphenylphosphino groups attached to the ferrocene backbone.

    Josiphos Ligands: A family of chiral phosphine ligands with structures similar to the compound .

Uniqueness

What sets Ferrocene,1-[(1R)-1-(dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)- apart is its specific combination of chiral phosphine ligands and the ferrocene backbone, which provides unique steric and electronic properties. These properties make it particularly effective in asymmetric catalysis and other specialized applications .

Properties

Molecular Formula

C42H58FeP2

Molecular Weight

680.7 g/mol

IUPAC Name

cyclopentane;dicyclohexyl-[1-[2-(2-diphenylphosphanylphenyl)cyclopentyl]ethyl]phosphane;iron

InChI

InChI=1S/C37H48P2.C5H10.Fe/c1-29(38(30-17-6-2-7-18-30)31-19-8-3-9-20-31)34-26-16-27-35(34)36-25-14-15-28-37(36)39(32-21-10-4-11-22-32)33-23-12-5-13-24-33;1-2-4-5-3-1;/h4-5,10-15,21-25,28-31,34-35H,2-3,6-9,16-20,26-27H2,1H3;1-5H2;

InChI Key

XCYQNAZWLZVVKY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6.C1CCCC1.[Fe]

Origin of Product

United States

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